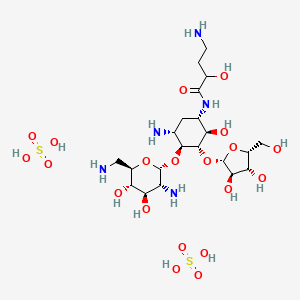

Butirosin disulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

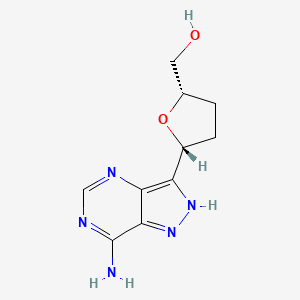

Le sulfate de butirosine est un antibiotique aminoglycoside produit par la bactérie Bacillus circulans. Il est connu pour son efficacité contre les bactéries à Gram positif et à Gram négatif. Le sulfate de butirosine est un mélange de butirosine A et de butirosine B, la butirosine A étant le composant principal. Cet antibiotique est particulièrement remarquable pour son activité contre les souches bactériennes résistantes en raison de sa structure unique, qui comprend un groupement (S)-4-amino-2-hydroxybutyryle .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La biosynthèse du sulfate de butirosine implique plusieurs étapes clés. Le processus commence par la carbocyclisation du glucose-6-phosphate pour former la 2-désoxy-scyllo-inosose, catalysée par l'enzyme 2-désoxy-scyllo-inosose synthase. Cet intermédiaire subit des modifications supplémentaires, y compris l'ajout de la chaîne latérale (S)-4-amino-2-hydroxybutyryle, qui est transférée d'une protéine porteuse d'acyle par l'enzyme ACP: aminoglycoside acyltransférase .

Méthodes de Production Industrielle : La production industrielle du sulfate de butirosine implique généralement une fermentation utilisant Bacillus circulans. Le processus de fermentation est optimisé pour maximiser le rendement en butirosine A et en butirosine B. Après la fermentation, l'antibiotique est extrait et purifié par une série de techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de Réactions : Le sulfate de butirosine subit diverses réactions chimiques, notamment:

Oxydation : Les groupes hydroxyle de la molécule peuvent être oxydés dans des conditions spécifiques.

Réduction : Les groupes amino peuvent être réduits pour former des amines secondaires.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile

Réactifs et Conditions Communes:

Oxydation : Des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Des nucléophiles tels que les halogénures ou les thiols peuvent être utilisés en conditions basiques

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du sulfate de butirosine avec des groupes fonctionnels modifiés, ce qui pourrait potentiellement améliorer son activité antibactérienne .

Applications De Recherche Scientifique

Le sulfate de butirosine a un large éventail d'applications en recherche scientifique:

Chimie : Il est utilisé comme composé modèle pour étudier la biosynthèse et la modification des antibiotiques aminoglycosides.

Biologie : Les chercheurs utilisent le sulfate de butirosine pour étudier les mécanismes de résistance bactérienne et développer de nouveaux antibiotiques.

Médecine : Il est étudié pour son utilisation potentielle dans le traitement des infections causées par des souches bactériennes résistantes.

Industrie : Le sulfate de butirosine est utilisé dans la production d'antibiotiques semi-synthétiques comme l'amikacine, qui sont conçus pour surmonter la résistance bactérienne .

5. Mécanisme d'Action

Le sulfate de butirosine exerce ses effets antibactériens en se liant à l'ARN ribosomal bactérien, inhibant ainsi la synthèse des protéines. Cette liaison perturbe le processus de traduction, conduisant à la mort de la cellule bactérienne. Le groupement (S)-4-amino-2-hydroxybutyryle du sulfate de butirosine améliore son affinité de liaison à l'ARN ribosomal, ce qui le rend efficace contre les souches bactériennes résistantes .

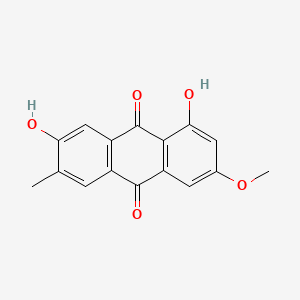

Composés Similaires:

- Kanamycine

- Gentamicine

- Néomycine

- Istamycine

Comparaison : Le sulfate de butirosine est unique parmi les antibiotiques aminoglycosides en raison de son groupement (S)-4-amino-2-hydroxybutyryle, qui procure une activité accrue contre les bactéries résistantes. Alors que d'autres aminoglycosides comme la kanamycine et la gentamicine inhibent également la synthèse des protéines, ils manquent de cette caractéristique structurelle spécifique, ce qui rend le sulfate de butirosine particulièrement précieux dans la lutte contre les souches résistantes .

Mécanisme D'action

Butirosin sulfate exerts its antibacterial effects by binding to the bacterial ribosomal RNA, thereby inhibiting protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The (S)-4-amino-2-hydroxybutyryl moiety in butirosin sulfate enhances its binding affinity to the ribosomal RNA, making it effective against resistant bacterial strains .

Comparaison Avec Des Composés Similaires

- Kanamycin

- Gentamicin

- Neomycin

- Istamycin

Comparison: Butirosin sulfate is unique among aminoglycoside antibiotics due to its (S)-4-amino-2-hydroxybutyryl moiety, which provides enhanced activity against resistant bacteria. While other aminoglycosides like kanamycin and gentamicin also inhibit protein synthesis, they lack this specific structural feature, making butirosin sulfate particularly valuable in combating resistant strains .

Propriétés

Numéro CAS |

51022-98-1 |

|---|---|

Formule moléculaire |

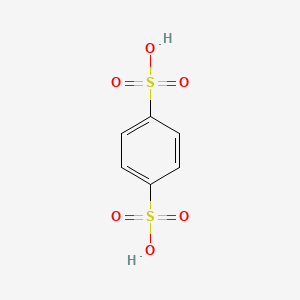

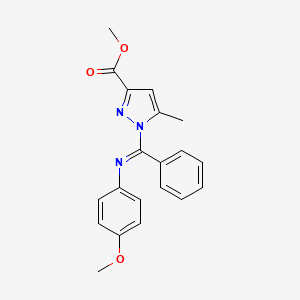

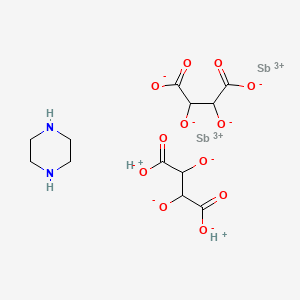

C21H49N5O22S2 |

Poids moléculaire |

787.8 g/mol |

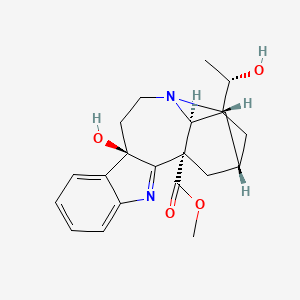

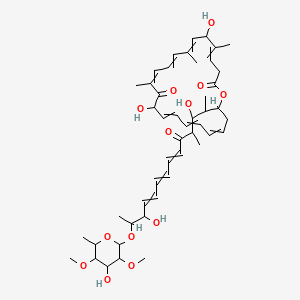

Nom IUPAC |

4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid;dihydrate |

InChI |

InChI=1S/C21H41N5O12.2H2O4S.2H2O/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;2*1-5(2,3)4;;/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);2*(H2,1,2,3,4);2*1H2/t6-,7+,8?,9+,10+,11+,12-,13+,14?,15+,16+,17+,18+,20+,21-;;;;/m0..../s1 |

Clé InChI |

IUQWHBUMCWSQIM-OXNIXSIASA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES isomérique |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H](C([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |

SMILES canonique |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.O.O.OS(=O)(=O)O.OS(=O)(=O)O |

Synonymes |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Origine du produit |

United States |

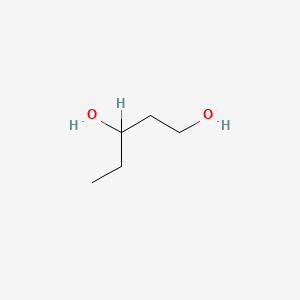

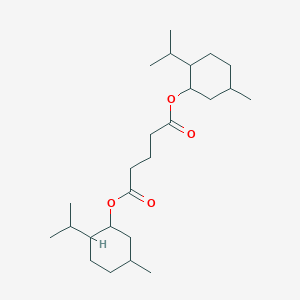

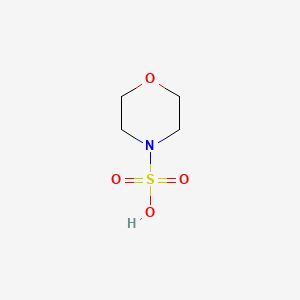

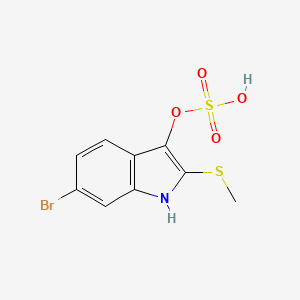

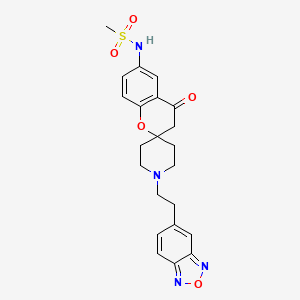

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.